
(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-HSV-1 Activity
- Anti-HSV-1 and Cytotoxic Activities : The synthesis of new pyrazole- and isoxazole-based heterocycles, including derivatives related to thiazole compounds, has shown promising antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities. These compounds were synthesized through various chemical reactions, highlighting the versatility of thiazole derivatives in creating potential antiviral agents (Dawood et al., 2011).
Antitumor Properties
- Antitumor Properties : New compounds incorporating the 2,4-dichlorophenoxy nucleus, related structurally to thiazole derivatives, have demonstrated remarkable antitumor activity. This includes significant reduction in viable cell counts in Ehrlich ascites carcinoma (EAC), showcasing the potential of thiazole derivatives in cancer treatment (Abdel-Wahab et al., 2011).
Anticancer Agents
- Novel Thiadiazoles and Thiazoles as Anticancer Agents : The development of novel thiadiazoles and thiazoles incorporating pyrazole moiety has been investigated for their anticancer activities. Selected compounds have shown concentration-dependent inhibitory effects against breast carcinoma cell lines, indicating the therapeutic potential of thiazole derivatives in cancer treatment (Gomha et al., 2014).
Chemosensors and Fluorescence Imaging
- Versatile Chemosensors : Carbazole-based derivatives with thiazole units have been utilized as chemosensors for the colorimetric detection of cyanide and for two-photon fluorescence imaging of viscosity in vitro. These applications demonstrate the potential of thiazole derivatives in developing advanced materials for chemical sensing and biological imaging (Zhang et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Studies on thiazole and thiadiazole derivatives have shown their effectiveness as corrosion inhibitors for iron, emphasizing the importance of such compounds in industrial applications related to metal preservation (Kaya et al., 2016).
Properties
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-11-3-6-14(13(19)7-11)23-24-15(8-21)17-22-16(9-25-17)10-1-4-12(20)5-2-10/h1-7,9,23H/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDZPZGKYGQABF-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
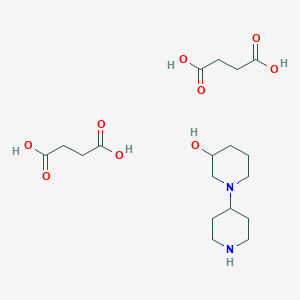
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2747306.png)
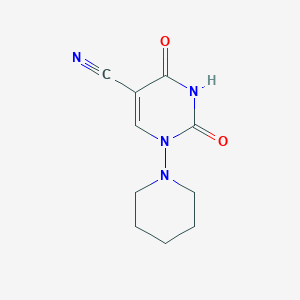
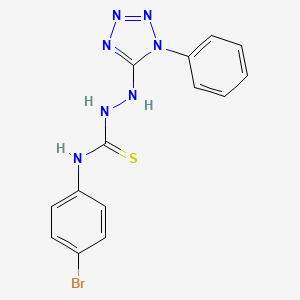
![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)
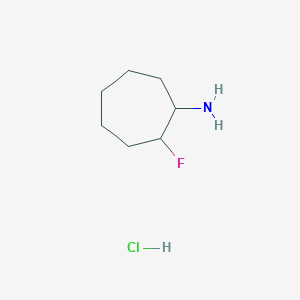
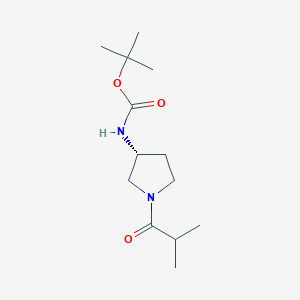

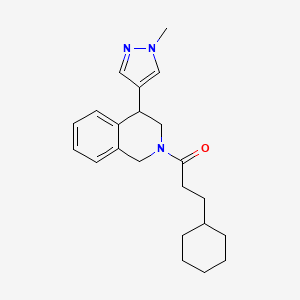
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)
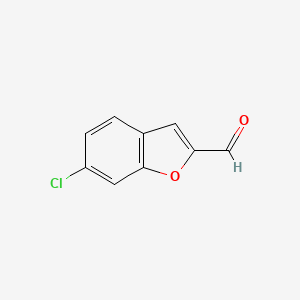
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)

